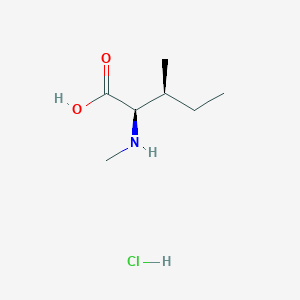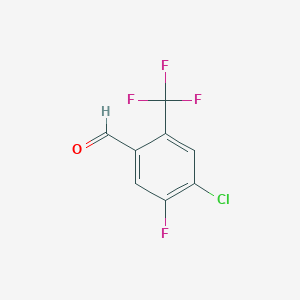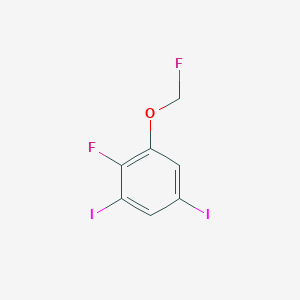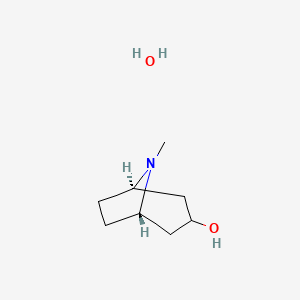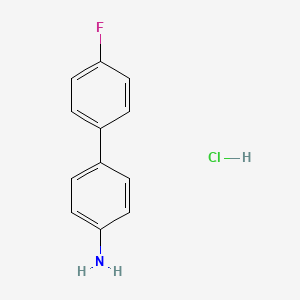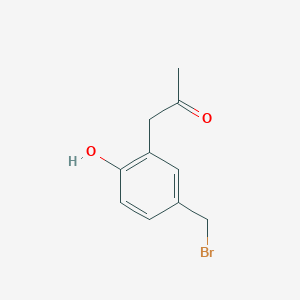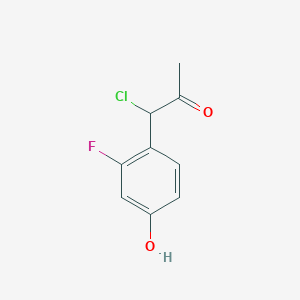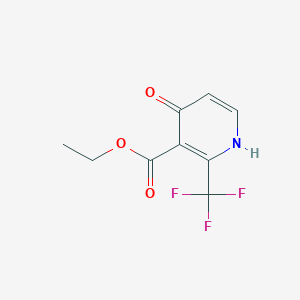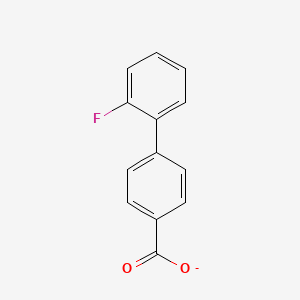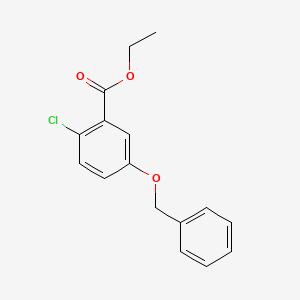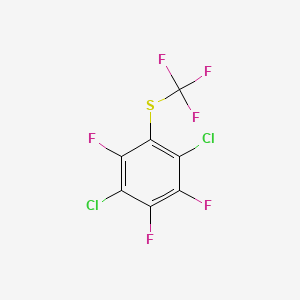
1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethylthio)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethylthio)benzene is a halogenated aromatic compound with the molecular formula C7Cl2F6S and a molecular weight of 301.04 g/mol . This compound is characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups attached to a benzene ring, making it a highly fluorinated and chlorinated derivative of benzene.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethylthio)benzene typically involves the halogenation and fluorination of benzene derivatives. One common method includes the reaction of 1,4-dichlorobenzene with trifluoromethylthiolating agents under specific conditions to introduce the trifluoromethylthio group . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the selective substitution of hydrogen atoms with chlorine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and continuous flow systems. The use of fluorinating agents and chlorinating agents in a controlled environment ensures high yield and purity of the final product. Safety measures are crucial due to the reactive nature of the halogenating agents used in the process.
化学反应分析
Types of Reactions
1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones under specific conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Sulfoxides and sulfones are major products formed during oxidation reactions.
Coupling Products: Biaryl compounds are commonly formed in coupling reactions.
科学研究应用
1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of halogenated aromatic compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in the development of new drugs.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethylthio)benzene involves its interaction with molecular targets through its halogen and trifluoromethylthio groups. These groups can participate in various chemical interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, which influence the compound’s reactivity and binding affinity . The pathways involved in its mechanism of action are often studied using computational chemistry and experimental techniques to understand its behavior in different environments.
相似化合物的比较
Similar Compounds
1,3,5-Trichloro-2,4,6-trifluorobenzene: Another halogenated benzene derivative with similar halogenation patterns.
1,4-Dichloro-2-(trifluoromethyl)benzene: A compound with a similar structure but lacking the trifluoromethylthio group.
Uniqueness
1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties and reactivity compared to other halogenated benzene derivatives. This uniqueness makes it valuable in specific applications where such properties are desired.
属性
分子式 |
C7Cl2F6S |
|---|---|
分子量 |
301.04 g/mol |
IUPAC 名称 |
1,4-dichloro-2,3,5-trifluoro-6-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7Cl2F6S/c8-1-3(10)4(11)2(9)6(5(1)12)16-7(13,14)15 |
InChI 键 |
WBHVEGXIRBRTOF-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(C(=C(C(=C1Cl)F)SC(F)(F)F)Cl)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



